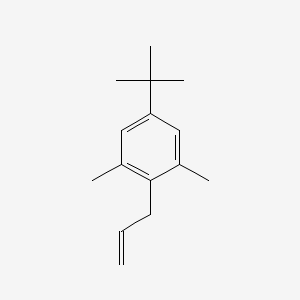

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is a thermally stable, easy-to-handle, versatile deoxofluorinating agent that also shows high stability on contact with water . It is a superior alternative to diethylaminosulfur trifluoride (DAST) .

Molecular Structure Analysis

The molecular formula for 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is C12H17F3S . The exact molecular structure for “3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene” was not found in the search results.Chemical Reactions Analysis

4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is known to promote nucleophilic deoxofluorination reactions . It exhibits excellent thermal stability, up to 150 °C, therefore rendering it safely applicable in a variety of processes, including industrial scale production .Physical And Chemical Properties Analysis

4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is a solid with a melting point of 62-68 °C . The specific physical and chemical properties for “3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene” were not found in the search results.科学的研究の応用

Deoxofluorination in Organic Synthesis

This compound is utilized as a deoxofluorinating agent, replacing oxygen atoms in molecules with fluorine atoms. This is particularly useful for transforming alcohols, aldehydes, ketones, and carboxylic acids into their corresponding fluorinated derivatives . The fluorination process enhances biological activity and metabolic stability, making it valuable in medicinal chemistry.

Synthesis of Fluorinated Pharmaceuticals

Due to its high thermal stability and resistance to hydrolysis, this compound is employed in synthesizing fluorinated pharmaceuticals. Fluorine atoms can significantly alter the biological properties of drug molecules, leading to improved efficacy and pharmacokinetics .

Material Science and Polymer Research

In material science, the introduction of fluorine atoms can result in polymers with enhanced properties such as increased resistance to solvents, acids, and bases. The compound’s ability to introduce fluorine into other molecules makes it a key reagent in developing new materials .

Agricultural Chemistry

Fluorinated compounds often exhibit increased stability and bioactivity, making them suitable candidates for developing herbicides and pesticides. The compound’s fluorination capabilities can be leveraged to synthesize these agricultural chemicals .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine is an excellent NMR probe due to its high sensitivity and large chemical shift range. This compound can be used to introduce fluorine into target molecules for NMR studies, aiding in structural elucidation and conformational analysis .

Petrochemical Industry

In the petrochemical industry, fluorinated compounds are used as additives to improve the properties of fuels and lubricants. The compound’s fluorination reactions can be applied to modify hydrocarbons and enhance their performance .

Environmental Chemistry

Fluorinated compounds are used in environmental chemistry to create inert and stable tracers for monitoring pollution and studying atmospheric chemistry. The compound’s ability to introduce fluorine into various molecules supports the synthesis of these tracers .

Electronics and Semiconductor Industry

The electronics industry benefits from fluorinated compounds due to their electrical insulation properties. This compound can be used to synthesize materials for electronic components, contributing to the miniaturization and efficiency of electronic devices .

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that the compound is a versatile deoxofluorinating agent . Deoxofluorination is a type of chemical reaction where an oxygen atom in a molecule is replaced with a fluorine atom. This suggests that the compound’s primary targets could be oxygen-containing compounds such as alcohols, aldehydes, ketones, and carboxylic acids .

Mode of Action

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene interacts with its targets through a process known as deoxofluorination . In this process, an oxygen atom in the target molecule is replaced with a fluorine atom. This can result in significant changes to the target molecule’s properties, such as its reactivity, stability, and biological activity .

Biochemical Pathways

Given its role as a deoxofluorinating agent, it can be inferred that it may affect various biochemical pathways involving oxygen-containing compounds .

Pharmacokinetics

The compound’s high thermal stability and resistance to aqueous hydrolysis suggest that it may have unique pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene’s action largely depend on the specific target molecules and the context in which the deoxofluorination reaction occurs. The replacement of an oxygen atom with a fluorine atom can significantly alter a molecule’s properties, potentially leading to various downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene. For instance, the compound exhibits high thermal stability and resistance to aqueous hydrolysis . This suggests that it can remain stable and effective under a wide range of environmental conditions.

特性

IUPAC Name |

5-tert-butyl-1,3-dimethyl-2-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-7-8-14-11(2)9-13(10-12(14)3)15(4,5)6/h7,9-10H,1,8H2,2-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREVEHRNNVVLHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC=C)C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641232 |

Source

|

| Record name | 5-tert-Butyl-1,3-dimethyl-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene | |

CAS RN |

34918-83-7 |

Source

|

| Record name | 5-tert-Butyl-1,3-dimethyl-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,4-Dimethylphenoxy)methyl]piperidine](/img/structure/B1358872.png)

![2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate](/img/structure/B1358884.png)